molecular formula C14H16ClNO3S B242235 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid

3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid

Cat. No. B242235
M. Wt: 313.8 g/mol
InChI Key: GSTLMKSTPLZJSA-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid, also known as ACC, is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. ACC is a white to off-white powder that is soluble in water and organic solvents. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising compound for various research applications.

Mechanism of Action

The mechanism of action of 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis. It has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects, including:
1. Anti-inflammatory: 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to reduce inflammation in various tissues and organs, including the brain, liver, and lungs.
2. Antioxidant: 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to reduce oxidative stress in various tissues and organs, including the brain, liver, and kidneys.
3. Anti-cancer: 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to inhibit the growth and proliferation of cancer cells in various types of cancer.

Advantages and Limitations for Lab Experiments

3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has several advantages for use in laboratory experiments, including its high purity and solubility in water and organic solvents. However, its use in experiments may be limited by its cost and availability.

Future Directions

There are several future directions for research on 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid, including:
1. Clinical Trials: 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in human clinical trials.
2. Combination Therapy: 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid may be used in combination with other drugs to enhance their therapeutic effects in various diseases.
3. Novel Formulations: New formulations of 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid may be developed to improve its pharmacokinetic and pharmacodynamic properties.
4. Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms of action of 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid in various diseases and conditions.
In conclusion, 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid is a promising compound for various scientific research applications. Its synthesis method has been optimized to produce high yields of pure 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid, making it suitable for large-scale production. 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects, making it a promising compound for various research applications. Further research is needed to determine its safety and efficacy in human clinical trials and to elucidate its precise mechanisms of action in various diseases and conditions.

Synthesis Methods

The synthesis of 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid involves the reaction of 4-chlorobenzaldehyde with L-cysteine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrogen peroxide to form 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid. This synthesis method has been optimized to produce high yields of pure 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid, making it suitable for large-scale production.

Scientific Research Applications

3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising compound for various research applications. Some of the areas where 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been studied include:
1. Cancer Research: 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer.
2. Diabetes Research: 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to improve insulin sensitivity and glucose uptake in animal models of diabetes. It has been studied for its potential use in the treatment of type 2 diabetes.
3. Neurological Research: 3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-Acetyl-2(S)-(4-chlorophenyl)-5,5-dimethylthiazolidine-4(S)-carboxylic acid

Molecular Formula

C14H16ClNO3S

Molecular Weight

313.8 g/mol

IUPAC Name

(2S,4S)-3-acetyl-2-(4-chlorophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H16ClNO3S/c1-8(17)16-11(13(18)19)14(2,3)20-12(16)9-4-6-10(15)7-5-9/h4-7,11-12H,1-3H3,(H,18,19)/t11-,12-/m0/s1

InChI Key

GSTLMKSTPLZJSA-RYUDHWBXSA-N

Isomeric SMILES

CC(=O)N1[C@@H](SC([C@@H]1C(=O)O)(C)C)C2=CC=C(C=C2)Cl

SMILES

CC(=O)N1C(SC(C1C(=O)O)(C)C)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)N1C(SC(C1C(=O)O)(C)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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